2-Hydrazinoquinoline
Overview
Description
2-Hydrazinoquinoline is an organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, where a hydrazine group is attached to the second position of the quinoline ring. This compound is known for its reactivity and is used in various chemical and biological applications, particularly as a derivatization agent in analytical chemistry.
Mechanism of Action
Target of Action
2-Hydrazinoquinoline, also known as 2-Hydrazinylquinoline, is a hydrazine reagent . It primarily targets carbonyl compounds , specifically aldehydes and ketones . These compounds play crucial roles in various metabolic pathways, serving as intermediates and end products .
Mode of Action
The interaction of this compound with its targets results in the formation of hydrazone derivatives . This occurs through two main reactions:
- Esterification reaction : This involves the reaction between this compound and a carboxyl group present in carboxylic acids .
- Formation of Schiff bases : This involves the reaction between this compound and a carbonyl group present in aldehydes and ketones .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving short-chain carboxylic acids, aldehydes, and ketones . These compounds are substrates and products of numerous enzymatic reactions, intermediate metabolites in both anabolic and catabolic metabolism, building blocks for complex biomolecules, regulators of metabolic pathways, and causes of metabolic disorders and oxidative stress .
Pharmacokinetics
It’s worth noting that the compound is compatible with biological samples, as demonstrated by its successful derivatization of urine, serum, and liver extract samples .
Result of Action
The result of this compound’s action is the formation of hydrazone derivatives of carbonyl compounds . This improves the ionization efficiency and selectivity of detection, which is particularly useful in liquid chromatography-mass spectrometry (LC-MS) analysis .
Action Environment
This suggests that this compound can operate effectively in different biological environments.
Biochemical Analysis
Biochemical Properties
2-Hydrazinoquinoline plays a significant role in biochemical reactions. It reacts with carboxylic acids to form esters and with aldehydes and ketones to form Schiff bases . The formation of these derivatives is attributed to the esterification reaction between this compound and a carboxyl group, and the formation of Schiff bases between this compound and a carbonyl group .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed through its role as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones in biological samples . This process allows for the identification and elucidation of metabolites associated with various metabolic disruptions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms esters with carboxylic acids and Schiff bases with aldehydes and ketones . These reactions enhance the ionization efficiency and selectivity of detection in LC-MS analyses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used to characterize the kinetics of type 1 diabetes-induced metabolic changes in streptozotocin-treated mice
Metabolic Pathways
This compound is involved in the metabolic pathways of carboxylic acids, aldehydes, and ketones . It reacts with these compounds to form derivatives, which can then be analyzed using LC-MS . This process allows for the identification of metabolites associated with various metabolic disruptions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazinoquinoline can be synthesized through several methods. One common approach involves the reaction of quinoline with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Quinoline is dissolved in an appropriate solvent such as ethanol.
- Hydrazine hydrate is added to the solution.
- The mixture is heated under reflux for several hours.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors for the reflux reaction.
- Employing continuous flow systems to enhance efficiency.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
2-Hydrazinoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles can be used in the presence of catalysts or under specific conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine-substituted quinoline derivatives.
Substitution: Functionalized quinoline derivatives with different substituents replacing the hydrazine group.
Scientific Research Applications
2-Hydrazinoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydrazinoquinoline can be compared with other hydrazine derivatives such as:
- 2-Hydrazinopyridine
- 2-Hydrazino-4-phenylthiazole
- 2,4-Dinitrophenylhydrazine
Uniqueness:
- This compound is unique due to its quinoline backbone, which provides distinct reactivity and stability compared to other hydrazine derivatives. This makes it particularly effective as a derivatization agent in LC-MS analysis .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
quinolin-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVCLSHKMIGEFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065945 | |
Record name | 2(1H)-Quinolinone, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-77-8 | |
Record name | 2-Hydrazinoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15793-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-hydrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydrazinoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 2-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinolinone, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-quinolylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydrazinylquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MG52EZF59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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